molecular formula C21H17ClF6N2O2 B606537 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide CAS No. 1207113-88-9

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

Cat. No. B606537
M. Wt: 478.82
InChI Key: KIGLPXRFIWBAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Rho family of small GTPases play an important role in transduction of cell signaling events associated with several human cancers. CCG-1423 is a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. The site of inhibition in the pathway is not precisely defined but CCG-1423 appears to act on some aspect of the interaction of SRF with its transcriptional cofactor megakaryoblastic leukemia 1 (MKL1) at a point upstream of DNA binding. CCG-100602 is a CCG-1423 analog developed for improved selectivity, potency, and attenuated cytotoxicity relative to its parent compound. CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM. At 100 μM, CCG-100602 demonstrates 72% inhibition of PC-3 cell invasion into a Matrigel model of metastasis, exhibiting an efficacy:toxicity profile superior to that of CCG-1423 at 10 μM.
CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM.

Scientific Research Applications

  • Phosphoric Triamides Synthesis : This compound is involved in the synthesis of phosphoric triamides, which have applications in materials science and chemistry (Gholivand et al., 2005).

  • Crystal Structure Studies : It's used in studies of crystal structures, which can provide insights into the molecular properties and potential applications of various compounds (Dyachenko & Chernega, 2007).

  • Aromatic Polyamides Synthesis : This compound contributes to the synthesis of aromatic polyamides with specific properties like solubility and electroactivity, which are significant in polymer science and engineering (Hsiao & Wu, 2017).

  • Drug Intermediate Synthesis : The compound is used in synthesizing drug intermediates, indicating its importance in pharmaceutical research (Xiao-rui, 2006).

  • Curcumin Mimics Synthesis : It plays a role in synthesizing curcumin mimics, which have applications in medicinal chemistry, particularly in anti-proliferative and topoisomerase inhibitory activities (Fawzy et al., 2019).

  • Acetylcholinesterase Inhibitors Synthesis : The compound contributes to the synthesis of acetylcholinesterase inhibitors, which are important in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

  • Cytotoxic Agents Development : Its derivatives are studied for their cytotoxic properties, making them potential candidates for cancer treatment research (Pati et al., 2008).

  • Antagonist Interaction Studies : The compound is used in studies investigating antagonist interactions with receptors, crucial for drug development (Shim et al., 2002).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCFMZWVKQBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

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